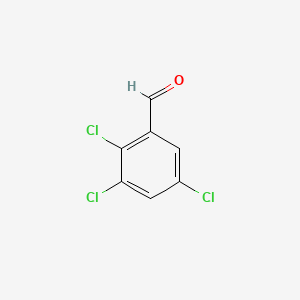

2,3,5-Trichlorobenzaldehyde

Overview

Description

2,3,5-Trichlorobenzaldehyde is a trisubstituted benzaldehyde derivative where the benzene ring is substituted with three chlorine atoms and an aldehyde group. While the provided papers do not directly discuss 2,3,5-Trichlorobenzaldehyde, they do provide insights into the chemistry of related compounds, which can be used to infer some aspects of its chemistry.

Synthesis Analysis

The synthesis of related compounds involves the substitution of halogen atoms on a benzene ring, followed by further chemical reactions. For instance, the synthesis of 1,3,5-triazine-2,4,6-tribenzaldehyde as a crosslinking agent involves the reaction of amino groups with aldehyde groups . Similarly, polystannylated benzene derivatives were synthesized from tribromo- or tetrabromobenzene, which were then converted to chloromercurio derivatives . These methods suggest that the synthesis of 2,3,5-Trichlorobenzaldehyde could involve halogenation of benzene followed by the introduction of an aldehyde group.

Molecular Structure Analysis

The molecular structure of chlorobenzaldehyde derivatives has been studied using techniques like electron diffraction and X-ray crystallography. For example, the molecular structure of 2-chlorobenzaldehyde was investigated, revealing the presence of cis and trans conformers . This suggests that 2,3,5-Trichlorobenzaldehyde may also exhibit conformational isomerism due to the presence of substituents that can influence the molecular geometry.

Chemical Reactions Analysis

Chlorobenzaldehyde derivatives can participate in various chemical reactions, such as condensation to form hydrazone compounds . The reactivity of the aldehyde group allows for the formation of imine bonds, as seen in the crosslinking of chitosan with triazine-tribenzaldehyde . This indicates that 2,3,5-Trichlorobenzaldehyde could also undergo similar reactions, forming new compounds with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzaldehyde derivatives can be influenced by the presence of substituents on the benzene ring. For instance, the introduction of chloro and trifluoromethyl groups can affect the compound's solubility, melting point, and reactivity . The presence of multiple chlorine atoms in 2,3,5-Trichlorobenzaldehyde would likely make it more reactive and could also impact its solubility and boiling point.

Scientific Research Applications

Synthesis of Antimicrobial Agents

2,3,5-Trichlorobenzaldehyde has been utilized in the synthesis of novel 4-aryl/chloroalkyl-2-(2,3,5-trichlorophenyl)-1,3-thiazoles. These compounds, created by condensing 2,3,5-trichlorobenzenecarbothioamide with phenacyl bromide/dichloroacetone, exhibited promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Karegoudar et al., 2008).

Molecular Structure Studies

The molecular structure of chlorobenzaldehyde derivatives, closely related to 2,3,5-Trichlorobenzaldehyde, has been extensively studied through methods like electron diffraction. These studies provide insights into the molecular conformations and chemical interactions critical for further applications in chemistry and materials science (Schāfer et al., 1976).

Click Chemistry in Drug Discovery

Click chemistry, a field that often uses compounds like 2,3,5-Trichlorobenzaldehyde, has significant applications in drug discovery. This approach uses reliable chemical transformations to facilitate the development of pharmaceutical compounds. The triazole products formed in these reactions, often derived from components like 2,3,5-Trichlorobenzaldehyde, play a crucial role in associating with biological targets (Kolb & Sharpless, 2003).

Safety and Hazards

2,3,5-Trichlorobenzaldehyde is classified as a skin corrosive substance . It causes severe skin burns and eye damage . Safety measures include avoiding breathing dust, wearing protective gloves, clothing, eye protection, and face protection . In case of inhalation, it is advised to remove the person to fresh air and keep them comfortable for breathing .

Mechanism of Action

Target of Action

2,3,5-Trichlorobenzaldehyde is a chemical compound that has been shown to have anti-cancer and apoptotic effects . It primarily targets cancer cells and bacteria . In cancer cells, it inhibits growth . In bacteria, it inhibits DNA synthesis by chelating iron ions .

Mode of Action

The compound interacts with its targets by binding to specific sites. In cancer cells, it binds to sites that regulate cell growth, thereby inhibiting the growth of the cells . In bacteria, it binds to iron ions, preventing them from participating in the synthesis of DNA .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of cancer cells and bacteria, leading to their death . The downstream effects include the inhibition of cell growth and DNA synthesis .

Result of Action

The molecular and cellular effects of 2,3,5-Trichlorobenzaldehyde’s action include the inhibition of cell growth in cancer cells and the inhibition of DNA synthesis in bacteria . These effects lead to the death of the targeted cells .

Action Environment

The action, efficacy, and stability of 2,3,5-Trichlorobenzaldehyde can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For example, the compound is stable at temperatures below +30°C . .

properties

IUPAC Name |

2,3,5-trichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYRZTCLVDKWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3069146 | |

| Record name | Benzaldehyde, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56961-75-2 | |

| Record name | 2,3,5-Trichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,3,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trichloro-benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

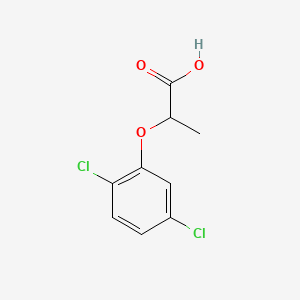

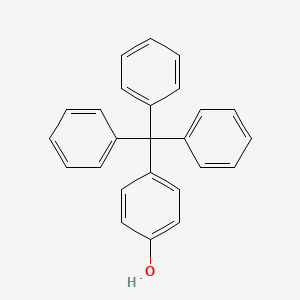

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

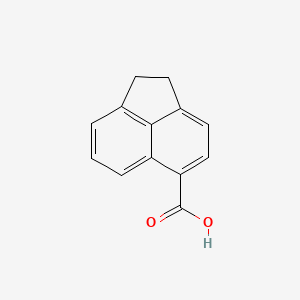

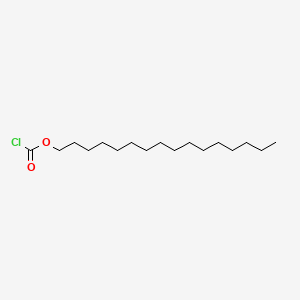

Feasible Synthetic Routes

Q & A

Q1: How does 2,3,5-Trichlorobenzaldehyde interact with biological systems, particularly DNA?

A: Research indicates that 2,3,5-Trichlorobenzaldehyde can be a key component in synthesizing metal complexes with antimicrobial properties. A study focusing on a Schiff base derived from 2,3,5-Trichlorobenzaldehyde and isatin monohydrazone showed that its Co(II), Ni(II), Cu(II), and Zn(II) complexes could interact with Calf Thymus DNA. [] The study employed viscosity measurements, absorption titration, and electrochemical techniques, suggesting that these complexes bind to DNA through intercalation. [] This intercalation was further linked to oxidative cleavage activity, specifically observed in supercoiled pBR322 DNA through gel electrophoresis. [] These findings highlight the potential of 2,3,5-Trichlorobenzaldehyde derivatives as potential antimicrobial agents.

Q2: How does the structure of 2,3,5-Trichlorobenzaldehyde contribute to its application in perovskite solar cell technology?

A: 2,3,5-Trichlorobenzaldehyde plays a crucial role in enhancing the performance and stability of perovskite solar cells (PSCs). [] The compound reacts with excess organic amines in the precursor solution, forming a Schiff base. [] This reaction serves two critical functions: it prevents the degradation of formamidine-methylammonium (FA-MA+), improving the precursor solution's stability, and it facilitates a controlled crystallization of the perovskite film due to the interaction between its C=O group and formamidinium (FA+). [] This controlled crystallization, alongside a defect passivation effect attributed to 2,3,5-Trichlorobenzaldehyde, leads to PSCs with both high efficiency (reaching a champion efficiency of 24.08%) and an extended annealing window of up to 240 hours for the wet perovskite film. [] This enhanced stability under ambient conditions significantly benefits PSC production, making it more efficient and cost-effective.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)